2,4-dichloro-1-[2-(3-ethoxyphenoxy)ethoxy]benzene
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Overview
Description
2,4-Dichloro-1-[2-(3-ethoxyphenoxy)ethoxy]benzene is an organic compound with the molecular formula C16H16Cl2O3. It is a derivative of benzene, featuring two chlorine atoms and an ethoxyphenoxyethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-1-[2-(3-ethoxyphenoxy)ethoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and 3-ethoxyphenol.
Etherification: The 2,4-dichlorophenol undergoes etherification with 2-(3-ethoxyphenoxy)ethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-[2-(3-ethoxyphenoxy)ethoxy]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of chlorine atoms, the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of polyhalogenated derivatives.
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2,4-Dichloro-1-[2-(3-ethoxyphenoxy)ethoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-1-[2-(3-ethoxyphenoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving electrophilic and nucleophilic interactions, leading to modifications in the structure and function of target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A precursor in the synthesis of 2,4-dichloro-1-[2-(3-ethoxyphenoxy)ethoxy]benzene.
3-Ethoxyphenol: Another precursor used in the synthesis.
2,4-Dichloro-1-(2-phenoxyethoxy)benzene: A structurally similar compound with a phenoxyethoxy group instead of an ethoxyphenoxyethoxy group.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and the ethoxyphenoxyethoxy group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2,4-dichloro-1-[2-(3-ethoxyphenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-2-19-13-4-3-5-14(11-13)20-8-9-21-16-7-6-12(17)10-15(16)18/h3-7,10-11H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBQWXAKZWGTOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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